molecular formula C16H14N2O B1317446 2-Methyl-5-phenyl-1H-indole-7-carboxamide CAS No. 943607-57-6

2-Methyl-5-phenyl-1H-indole-7-carboxamide

Cat. No.: B1317446
CAS No.: 943607-57-6
M. Wt: 250.29 g/mol
InChI Key: OFYNRGGGSGROCL-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyl-1H-indole-7-carboxamide is a chemical compound with wide-ranging scientific applications. It is used for the preparation of potential fructose bisphosphatase inhibitors . The molecular formula of this compound is C16H14N2O and it has a molecular weight of 250.29 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring, which is a characteristic of indole compounds . The molecular weight of this compound is 250.29 g/mol .


Chemical Reactions Analysis

Indole derivatives, including this compound, are used as reactants in various chemical reactions. For instance, they are used for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .

Scientific Research Applications

Indole Synthesis Methods

The synthesis of indole derivatives, including compounds structurally related to 2-Methyl-5-phenyl-1H-indole-7-carboxamide, is a critical area of research due to their wide range of biological activities. New methods for indole synthesis have been developed, reflecting the importance of these compounds in organic chemistry and pharmaceutical research. These methods are classified based on the type of bond formation involved in constructing the indole ring, highlighting the versatility of indole synthesis strategies (Taber & Tirunahari, 2011).

Antimicrobial and Antiviral Applications

Indolylarylsulfones, a class of compounds including indole derivatives, have shown potent activity against human immunodeficiency virus type 1 (HIV-1) as non-nucleoside reverse transcriptase inhibitors. The structure-activity relationship (SAR) studies of these compounds provide insights into the design of new antiviral agents, demonstrating the potential of indole derivatives in treating viral infections (Famiglini & Silvestri, 2018).

Pharmacological Profile Enhancement

Research on the stereochemistry of phenylpiracetam and its derivatives emphasizes the significance of indole-based compounds in enhancing pharmacological profiles. Enantiomerically pure derivatives have been explored for their cognitive-enhancing effects, showcasing the therapeutic potential of indole derivatives in central nervous system disorders (Veinberg et al., 2015).

Synthesis and Biological Significance

A comprehensive review of indole derivatives synthesis and their biological significance underscores the diverse pharmacological activities of these compounds. Indole derivatives exhibit anticancer, antimicrobial, antimalarial, antiviral, and various other activities, highlighting their role in drug discovery and development (Padmavathi et al., 2021).

AMPK Activation and Independent Effects

The study of AICAr, a compound utilized for AMPK activation, reveals important insights into AMPK-dependent and independent effects on metabolism and cancer. While not a direct indole derivative, this research exemplifies the investigation of compound mechanisms relevant to the pharmacological effects of indole derivatives (Visnjic et al., 2021).

Future Directions

Indole derivatives, including 2-Methyl-5-phenyl-1H-indole-7-carboxamide, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .

Biochemical Analysis

Biochemical Properties

2-Methyl-5-phenyl-1H-indole-7-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, forming hydrogen bonds that can inhibit their activity. For instance, the carboxamide moiety at positions 2 and 3 of indole derivatives has been shown to inhibit enzymes such as HIV-1 protease and renin . Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and leading to various biological effects.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell viability, reduce lactate dehydrogenase leakage, and modulate intracellular glucose content . These effects suggest that this compound may play a role in regulating cellular metabolism and energy production. Furthermore, it has been shown to impact cell signaling pathways, potentially leading to changes in gene expression and cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, forming hydrogen bonds that inhibit their activity . This inhibition can lead to changes in cellular processes, such as glucose metabolism and ATP production . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it can improve cell viability and reduce oxidative stress in hypoxic-ischemic brain injury models The stability and degradation of this compound in laboratory conditions are crucial factors that can influence its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to reduce the incidence of diabetes and improve glucose homeostasis in nonobese diabetic mice Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose metabolism and ATP production . The presence of the carboxamide moiety in its structure allows it to form hydrogen bonds with various enzymes, potentially inhibiting their activity and altering metabolic flux

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. It has been shown to have high blood-brain barrier permeability, suggesting that it can effectively reach and accumulate in brain tissues . The interaction of this compound with transporters and binding proteins may also play a role in its localization and distribution within the body.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The presence of the carboxamide moiety in its structure allows it to interact with various biomolecules, potentially influencing its localization within cells

Properties

IUPAC Name

2-methyl-5-phenyl-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-10-7-13-8-12(11-5-3-2-4-6-11)9-14(16(17)19)15(13)18-10/h2-9,18H,1H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYNRGGGSGROCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CC(=C2N1)C(=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584158
Record name 2-Methyl-5-phenyl-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943607-57-6
Record name 2-Methyl-5-phenyl-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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